N-Allyl-2,2,2-trifluoroacetamide
Overview
Description
N-Allyl-2,2,2-trifluoroacetamide is an organic building block used in chemical synthesis . It is also used in a convenient alternative to the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group and for improved N-alkylation under phase-transfer conditions allowing successive alkylation with different alkyl groups .
Synthesis Analysis
N-Allyl-2,2,2-trifluoroacetamide is synthesized using silica immobilized Hoveyda-Grubbs type catalysts to facilitate the ring-closing metathesis of (-)-β-citronellene .Molecular Structure Analysis
The molecular structure of N-Allyl-2,2,2-trifluoroacetamide contains a total of 15 bonds; 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 secondary amide(s) (aliphatic) .Chemical Reactions Analysis
N-Allyl-2,2,2-trifluoroacetamide is used in chemical synthesis, particularly in the ring-closing metathesis of (-)-β-citronellene .Physical And Chemical Properties Analysis
N-Allyl-2,2,2-trifluoroacetamide has a boiling point of 139-140 °C, a density of 1.191, and a flash point of 48 °C . It should be stored at 2-8°C . The pKa is predicted to be 11.10±0.46 .Scientific Research Applications
- Summary of the Application: N,N-Diallyl-2,2,2-trifluoroacetamide (DAF) is an organic building block used in chemical synthesis . It has been used as a substrate for ring-closing metathesis (RCM) reaction .
- Methods of Application or Experimental Procedures: The capability of silica immobilized Hoveyda-Grubbs type catalysts to facilitate the ring-closing metathesis of (-)-β-citronellene and DAF has been investigated . The specific technical details or parameters of this procedure are not provided in the sources.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-N-prop-2-enylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPBWCBCUAYIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339770 | |
Record name | N-Allyl-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-2,2,2-trifluoroacetamide | |
CAS RN |
383-65-3 | |
Record name | N-Allyl-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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